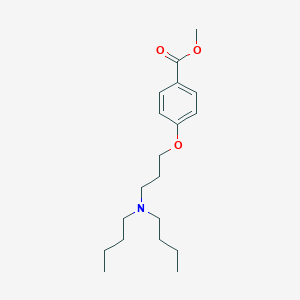

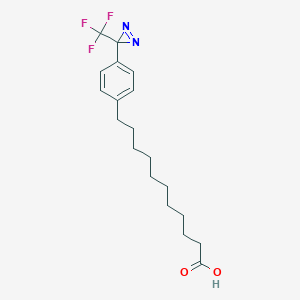

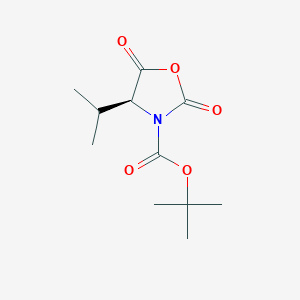

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related diazirine-containing compounds has been explored. For instance, the photolysis of a diazirine compound in different media has been studied, which resulted in the formation of azine-isomers and hydrocarbons as main products, as well as the formation of a diazo-compound upon warming up after photolysis in an N-2 matrix . This suggests that the synthesis of diazirine-containing compounds like 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid may involve photochemical reactions and could yield various isomers and decomposition products depending on the reaction conditions.

Molecular Structure Analysis

The stereochemistry of a related compound, 11-Hydroxy-1,3,5,7,11-pentamethyl-2,4,6,8-tetraoxatricyclo[3.3.3.0(3,7)]undecan-9-one, has been analyzed, revealing an equilibrium between different conformers . This indicates that the molecular structure of compounds with similar backbones can exhibit conformational flexibility, which could also be true for the compound .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid. However, the synthesis of functionalized trifluoromethylated compounds through multi-component reactions (MCRs) has been reported . This suggests that the compound of interest may also undergo various chemical reactions, potentially including MCRs, to introduce different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid are not directly discussed in the provided papers. However, the chemo-enzymatic synthesis of related compounds from ricinoleic acid has been investigated, which provides insights into the potential reactivity and transformation of similar long-chain carboxylic acids . The presence of a trifluoromethyl group and a diazirinyl moiety in the compound of interest would likely influence its physical properties, such as volatility and solubility, as well as its reactivity in chemical transformations.

Aplicaciones Científicas De Investigación

Microbial Synthesis and Material Properties

Microbial Synthesis and Characterization of Polyhydroxyalkanoates Microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, including compounds like 11-(4-fluorophenoxy)undecanoic acid, were synthesized by Pseudomonas putida. The study highlighted that the incorporation of fluorine atoms into the side chain of PHA significantly altered its physical properties, resulting in materials with higher crystallinity and melting points compared to other medium chain length PHAs. The fluorinated PHAs also exhibited water-shedding properties due to their surface contact angle characteristics. The research indicated that the number of fluorine atoms substituted in the carbon source impacted cell growth and polymer production, suggesting a complex interplay between the fluorinated compound structure and microbial synthesis efficiency (Takagi et al., 2004).

Material Synthesis and Chemical Reactions

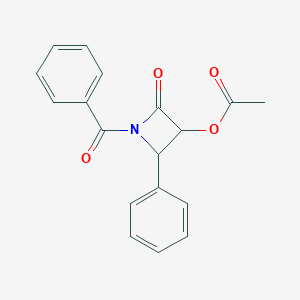

First Synthesis of Functionalized Trifluoromethylated Compounds Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized via one-pot multi-component reactions. These reactions were catalyzed by Et3N, and the study explored the influence of catalyst and temperature on reaction efficiency and yield. The research provided insights into the synthesis of complex trifluoromethylated compounds, potentially relevant to the synthesis and characterization of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid (Li et al., 2014).

Photoaffinity Labeling and Cross-Linking

Synthesis and Tritium Labeling of Aromatic Diazirine Building Blocks The study discussed the synthesis of bifunctional 3-phenyl-3-(trifluoromethyl)diazirinyl building blocks, designed for chemical reactivity towards a wide range of functional groups in proteins and small molecules. These building blocks were synthesized, including their tritiated versions, to be used as photoactivatable tags for labeling proteins or small molecules via cross-linking or site-directed photoaffinity labeling techniques. This research might be closely related to the applications of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid in biochemistry and molecular biology, due to the similar chemical structure and potential for protein interaction studies (Ambroise et al., 2001).

Biomolecular Interaction Studies

A Fluorescent Fatty Acid Probe for Protein Binding The compound 11‐(Dansylamino) undecanoic acid (DAUDA) was studied as a fluorescent probe to determine binding sites for human serum albumin (HSA). The structure of the HSA-Myristate-DAUDA ternary complex was reported, showing the presence of two DAUDA molecules at fatty acid binding sites of HSA. This study is relevant in the context of understanding the binding interactions of similar long-chain fatty acid derivatives with proteins (Wang et al., 2011).

Mecanismo De Acción

Target of Action

It is noted that this compound is a phenyldiazirine derivative used in the synthesis of photoaffinity ligands . Photoaffinity ligands are a class of biochemical tools, often used to study the interaction between a small molecule and its protein target. They can covalently bind to their target proteins upon activation by light, allowing for the identification and characterization of the binding site.

Mode of Action

This carbene can then insert into C-H and N-H bonds in the target protein, forming a covalent bond and allowing the ligand to ‘label’ the protein .

Propiedades

IUPAC Name |

11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTCSIXGLCFXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150337 | |

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

CAS RN |

113274-80-9 | |

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

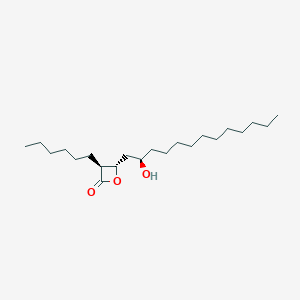

![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)